
Daun02
Overview
Description
Daun02 is a prodrug that is converted by the enzyme beta-galactosidase into daunorubicin, an anthracycline antibiotic. Daunorubicin is known for its role as a topoisomerase inhibitor, which interferes with the DNA replication process in cells. This compound is primarily used in scientific research to study neuronal activity and gene therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Daun02 is synthesized through a series of chemical reactions involving the attachment of a beta-galactosidase substrate to daunorubicin. The process typically involves the use of organic solvents and reagents under controlled temperature and pH conditions to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency across batches .
Chemical Reactions Analysis
Enzymatic Activation by β-Galactosidase
Daun02 is biologically inert until metabolized by β-galactosidase (β-gal), which cleaves it into the active compound daunorubicin (daunomycin). This reaction is critical for its targeted action in neuronal and cancer cell studies .
Reaction Mechanism:
- Substrate Specificity : this compound is a substrate for β-gal, an enzyme co-expressed with Fos in activated neuronal ensembles (Fos-lacZ transgenic models) .
- Conversion Efficiency : Optimal conversion occurs at physiological pH and temperature, with maximal β-gal activity observed 90 minutes post-neuronal activation .
- Solubility Constraints : this compound has limited aqueous solubility, necessitating vehicles like 5% DMSO + 6% Tween-80 in PBS for in vivo delivery .
Biological Outcomes of Daunorubicin
The active metabolite daunorubicin mediates this compound’s effects via two primary mechanisms:
Key Findings:
- In Vitro : Suppressed viability in β-gal-transduced tumor cells (EC₅₀: 0.5–5.5 µM) .
- In Vivo : No tumor response observed due to poor membrane penetrability .
Comparative Analysis with Related Compounds
This compound’s prodrug design differentiates it from conventional anthracyclines:
Reaction Limitations and Challenges
Scientific Research Applications
Addiction and Drug-Seeking Behavior
Daun02 has been extensively used to investigate drug-seeking behavior and the neural mechanisms underlying addiction. For instance, studies have shown that inactivating Fos-positive neurons in the orbitofrontal cortex (OFC) reduces cue-induced heroin seeking in rats after withdrawal. This highlights the role of activated OFC neuronal ensembles in persistent drug craving .
Case Study: Heroin Craving
- Objective: To assess the role of OFC neurons in heroin craving.
- Method: Rats were trained to self-administer heroin paired with light cues. Following a withdrawal period, this compound was injected into the OFC.
- Findings: Inactivation of OFC neurons led to a significant decrease in cue-induced drug-seeking behavior, demonstrating a causal link between these neurons and drug-related cues .
Food Reward and Preference
In addition to drug addiction studies, this compound has been applied to understand food reward mechanisms. Research indicates that activation of certain neuronal ensembles influences preferences for palatable foods over drugs like methamphetamine. By selectively silencing these activated neurons, researchers can explore how food-related cues affect behavior .
Case Study: Palatable Food Preference
- Objective: To evaluate how past exposure to drugs affects food preferences.
- Method: Rats with a history of methamphetamine self-administration were given choices between palatable foods and methamphetamine.
- Findings: Rats consistently preferred palatable foods over methamphetamine, suggesting that previous drug exposure does not diminish the appeal of natural rewards .
Neuronal Circuitry and Behavioral Responses
This compound has also been instrumental in mapping out neuronal circuits involved in various behavioral responses. By using this compound, researchers can delineate which neuronal ensembles are crucial for specific learned behaviors or responses to stimuli.
Case Study: Context-Induced Drug Seeking
- Objective: To determine the role of nucleus accumbens shell neurons in context-induced drug seeking.
- Method: Rats were exposed to drug-associated contexts followed by this compound administration.
- Findings: Inactivation of these neurons significantly reduced context-induced drug-seeking behavior, underscoring their importance in associative learning related to drugs .
Limitations and Considerations
While this compound is a powerful tool for investigating neuronal function, it does have limitations:
- The method primarily targets brain regions where β-galactosidase expression is high; thus, it may not be effective in areas with lower expression levels.
- The duration of this compound's effects typically lasts around three days, necessitating further research into long-term impacts .
- Potential collateral effects on surrounding non-targeted neurons remain an area for further investigation.
Mechanism of Action
Daun02 exerts its effects through the enzymatic conversion to daunorubicin by beta-galactosidase. Daunorubicin then inhibits topoisomerase, an enzyme involved in DNA replication, leading to the disruption of DNA synthesis and cell death. This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Daun02 is unique in its ability to be selectively activated by beta-galactosidase, making it a valuable tool for targeted research applications. Similar compounds include other anthracyclines like doxorubicin and adriamycin, which also inhibit topoisomerase but lack the selective activation mechanism of this compound .
List of Similar Compounds:- Doxorubicin
- Adriamycin
- Epirubicin
- Idarubicin
These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific applications .
Biological Activity
Daun02, a prodrug of daunorubicin, has emerged as a significant tool in neuroscience research, particularly for studying the causal relationships between neuronal ensembles and learned behaviors. This article explores the biological activity of this compound, detailing its mechanism of action, applications in various studies, and implications for understanding neuronal functions.
This compound is specifically designed to target and inactivate neurons that express the activity-regulated protein Fos. In transgenic rats expressing β-galactosidase (β-gal) alongside Fos, this compound is converted into its active form, daunorubicin, by β-gal. This conversion occurs approximately 90 minutes after behavioral activation, allowing for selective inactivation of recently activated neuronal ensembles without affecting adjacent non-activated neurons. The process leads to apoptosis in these targeted neurons, facilitating the investigation of their roles in behavior and memory.
Applications in Research
The this compound inactivation technique has been applied across multiple studies to elucidate the roles of specific neuronal ensembles in various behavioral contexts:
- Drug-Seeking Behavior : Research has demonstrated that this compound can selectively disrupt neuronal ensembles activated by drug-related cues. For instance, studies using c-fos-lacZ transgenic rats have shown that inactivation of these ensembles significantly reduces drug-seeking behavior when rats are re-exposed to drug-associated environments .
- Food-Seeking Behavior : The technique has also been employed to investigate food-seeking behaviors. In one study, researchers found that disrupting specific neuronal ensembles in the medial prefrontal cortex (mPFC) affected food-seeking behavior in rats trained for self-administration of food rewards . This suggests that distinct neuronal populations mediate different aspects of reward-related memories.
- Contextual Learning : this compound has been used to assess how contextual cues influence learned behaviors. For example, injections into the nucleus accumbens showed that context-activated neuronal ensembles play a critical role in reinstating cocaine-seeking behavior after withdrawal .
Table 1: Summary of Studies Utilizing this compound Inactivation
Case Studies
- Cocaine Seeking and Contextual Cues : In a study examining the role of the nucleus accumbens shell, researchers found that this compound injections post-exposure to drug-associated contexts significantly reduced reinstatement of cocaine-seeking behavior, highlighting the importance of context-specific neuronal activity .
- Food Reward Mechanisms : Another investigation focused on how Fos-expressing neurons within the mPFC influence food-related memories. By applying this compound to selectively inactivate these neurons during food self-administration tasks, researchers observed a marked decrease in food-seeking behavior, suggesting a direct link between these neuronal populations and reward processing .
- Nicotine Craving and Withdrawal : Studies on nicotine craving utilized this compound to explore how activated neuronal ensembles contribute to increased craving over time post-withdrawal. Results indicated that specific Fos-positive neurons were crucial for mediating this incubation effect .
Q & A
Basic Research Questions
Q. What is the mechanism by which Daun02 selectively inactivates neuronal ensembles?
this compound is a prodrug converted by β-galactosidase (β-gal) into daunorubicin, a cytotoxic compound. In Fos-lacZ transgenic models, neurons activated during specific behaviors (e.g., cocaine exposure) express β-gal, enabling localized conversion of this compound into daunorubicin. This selectively ablates activated neurons, disrupting behaviorally relevant neural circuits . Methodologically, validation requires β-gal activity assays and behavioral testing pre/post this compound administration .
Q. How is this compound used to study cocaine-induced behavioral sensitization?
In rodent models, this compound is injected into the nucleus accumbens (Acb) after cocaine exposure. Behavioral metrics (e.g., locomotor activity, lever pressing) are quantified to assess sensitization. For example, this compound reduces cocaine-induced distance traveled by 40–60% compared to controls, validated via β-gal activity measurements . Key steps include:
- Timing injections during induction (90-minute post-activation window).
- Using Fos-lacZ rats to target activated neurons.
- Pairing behavioral assays with immunohistochemistry .
Q. What cell lines are commonly used to evaluate this compound’s cytotoxicity?
this compound’s IC50 values vary across cancer cell lines:
- T47-D (breast cancer): 0.5 µM
- Panc02 (pancreatic cancer): 1.5 µM
- MCF-7 (breast cancer): 3.5 µM
These studies require β-gal-transduced cells to activate this compound. Solubility limitations (e.g., aqueous solubility <100 mg/mL) necessitate DMSO as a vehicle, with cytotoxicity confirmed via MTT assays .
Q. How is β-galactosidase activity verified in this compound experiments?
β-gal activity is quantified using:
- X-gal staining: Visualizes β-gal-positive neurons in brain slices.
- Fluorometric assays: Measures enzymatic cleavage of substrates like FDG (fluorescein di-β-D-galactopyranoside).
- PCR validation: Confirms Fos-lacZ transgene expression in rodent models .
Advanced Research Questions
Q. How do researchers resolve contradictions between this compound’s in vitro efficacy and in vivo limitations?
While this compound suppresses tumor cell viability in vitro (IC50 <3.5 µM), poor aqueous solubility and blood-brain barrier penetration limit in vivo efficacy. For neuronal studies, direct intracranial injection bypasses systemic limitations. In cancer models, nanoparticle encapsulation or prodrug optimization is explored to enhance bioavailability .
Q. What experimental designs address sex-specific behavioral responses to this compound?
In social behavior studies, this compound’s effects differ by sex:
- Male rats: this compound reduces social investigation in water-exposed but not AIE (adolescent intermittent ethanol)-exposed groups.
- Female rats: Effects on social preference remain negligible.
Researchers use two-way ANOVA (adolescent exposure × drug) and sex-stratified cohorts to isolate variables .
Q. Why does this compound increase lever pressing in cocaine studies but reduce locomotion?
Contextual factors explain this paradox:
- Lever pressing: Reflects goal-directed behavior, enhanced by this compound’s disruption of inhibitory circuits in the Acb.
- Locomotion: Reduced due to this compound’s suppression of hyperactive neural ensembles.
Dual metrics (operant behavior + open-field tests) are critical for comprehensive analysis .
Q. How is the this compound inactivation method optimized for temporal precision?
The 90-minute post-activation window is critical:
- Induction phase: Administer this compound after behavioral task completion.
- Conversion timing: β-gal activity peaks 90 minutes post-neuronal activation, ensuring selective ablation.
Delayed administration (>2 hours) reduces specificity .
Q. What controls are essential for this compound experiments in Fos-lacZ models?
- Vehicle controls: Confirm this compound’s effects are toxin-dependent, not solvent-related.
- Wild-type rodents: Rule out β-gal-independent cytotoxicity.
- Sham surgeries: Validate intracranial injection accuracy .
Q. How do researchers validate this compound’s specificity for activated neuronal ensembles?
- Fos immunohistochemistry: Correlates β-gal activity with neuronal activation markers.
- Electrophysiology: Measures reduced excitability in this compound-treated neurons (e.g., 50% decrease in Ca2+ currents in neuroblastoma cells).
- Behavioral reversal: Ablation of specific ensembles should disrupt learned behaviors (e.g., cocaine seeking) .
Q. Methodological Considerations Table
Q. Key Data Contradictions & Resolutions
- Contradiction: this compound suppresses tumor growth in vitro but not in vivo.
Resolution: Poor solubility and distribution limit in vivo efficacy; prodrug optimization is ongoing . - Contradiction: this compound increases goal-directed behavior (lever pressing) while reducing locomotion.
Resolution: Distinct neural circuits mediate these behaviors; this compound’s effects are context-dependent .
Properties
IUPAC Name |
[3-nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N2O20/c1-15-31(46)20(42-40(54)59-14-17-7-8-22(21(9-17)43(56)57)62-39-38(53)37(52)34(49)25(13-44)63-39)10-26(60-15)61-24-12-41(55,16(2)45)11-19-28(24)36(51)30-29(33(19)48)32(47)18-5-4-6-23(58-3)27(18)35(30)50/h4-9,15,20,24-26,31,34,37-39,44,46,48-49,51-53,55H,10-14H2,1-3H3,(H,42,54)/t15-,20-,24-,25+,26-,31+,34-,37-,38+,39+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIXMGNMIWJAEW-LCTCPDETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N2O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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